Asparagusic acid

Beschreibung

This compound has been reported in Asparagus officinalis with data available.

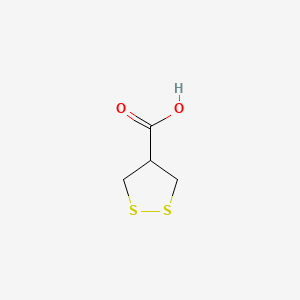

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

dithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMEFRECNWRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176779 | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2224-02-4 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGUSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.7 - 76.5 °C | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Asparagusic Acid: A Technical Guide

Abstract

Asparagusic acid, a unique sulfur-containing compound found in asparagus (Asparagus officinalis), has intrigued scientists for decades, primarily due to its role as the metabolic precursor to the volatile compounds responsible for the characteristic odor in the urine of some individuals after consuming the vegetable. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and biological significance of this fascinating molecule. This document details the key historical milestones, presents quantitative data in a structured format, outlines experimental protocols for its isolation and synthesis, and visualizes relevant pathways and workflows.

Introduction

The association between asparagus consumption and odorous urine has been documented for centuries, with early observations recorded by Louis Lémery in 1702 and Benjamin Franklin in 1781.[1] However, the chemical basis for this phenomenon remained a mystery for a considerable time. It is now understood that this compound (1,2-dithiolane-4-carboxylic acid) is the parent compound that, upon metabolism in the human body, gives rise to a variety of volatile sulfur-containing molecules.[1][2][3] Beyond its infamous metabolic fate, this compound and its derivatives have been shown to possess notable biological activities, including nematicidal and potential antiparasitic properties.[4][5] This guide delves into the scientific journey of understanding this unique natural product.

Discovery and Isolation

The initial breakthrough in identifying the sulfur-containing compounds in asparagus was made in 1948 by Dr. Eugene F. Jansen.[6][7] He isolated a substance from asparagus that he identified as 2,2'-dithiolisobutyric acid, the reduced, open-chain form of what would later be named this compound.[6][7] It wasn't until 1972 that the cyclic disulfide form, 1,2-dithiolane-4-carboxylic acid, was recognized as a natural compound in asparagus and officially named this compound.[6]

Key Milestones in the Discovery of this compound

References

- 1. Item - Photo-oxidation of alpha-keto-carboxylic acids and related compounds. - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The isolation and identification of 2,2'-dithiolisobutyric acid from asparagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Fundamental Chemical and Biological Properties of Asparagusic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, systematically named 1,2-dithiolane-4-carboxylic acid, is a unique organosulfur compound found exclusively in asparagus (Asparagus officinalis)[1][2]. Its distinctive five-membered dithiolane ring structure is responsible for both its notable biological activity and its role as the metabolic precursor to the volatile compounds that cause the characteristic odor in urine following asparagus consumption[1][2]. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and biological interactions of this compound.

Core Chemical and Physical Properties

This compound is a colorless, solid crystalline compound. Its fundamental properties are summarized in the tables below, providing a consolidated source of quantitative data for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,2-Dithiolane-4-carboxylic acid | |

| CAS Number | 2224-02-4 | |

| Molecular Formula | C₄H₆O₂S₂ | |

| Molar Mass | 150.21 g·mol⁻¹ | |

| Appearance | Colorless Solid | |

| Melting Point | 75.7–76.5 °C | |

| Boiling Point | 323.9 °C (at 760 mmHg) | |

| Density | 1.50 g·cm⁻³ | |

| pKa (predicted) | 3.98 | [3] |

| logP (predicted) | 0.79 | [3] |

| InChI | 1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |

| SMILES | O=C(O)C1CSSC1 |

Table 2: Solubility of this compound

| Solvent / System | Solubility | Source(s) |

| Water (predicted) | 16.3 g/L | [3] |

| DMSO | ≥ 46 mg/mL | [4] |

| Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline) | ≥ 2.5 mg/mL | [4] |

| Formulation 2 (1% DMSO, 99% Saline) | ≥ 0.5 mg/mL | [4][5] |

Table 3: Spectroscopic Data for this compound

| Technique | Data (Solvent: CDCl₃) | Source(s) |

| ¹H NMR (600 MHz) | δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H) | [4] |

| ¹³C NMR (151 MHz) | δ 178.2 (C=O), 50.3 (CH), 41.2 (CH₂) | [4] |

| Infrared (IR) | 2925 (C-H), 1704 (C=O), 1416 (C-O/O-H) cm⁻¹ | [4] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₄H₇O₂S₂ [M+H]⁺: 150.9888, Found: 150.9881 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline established protocols for the synthesis and isolation of this compound.

Protocol 1: Laboratory Synthesis of this compound

A widely recognized synthesis of this compound was developed from a commercially available diethyl malonate derivative, improving on earlier methods. The workflow involves the formation of the reduced dithiol intermediate, dihydrothis compound, followed by oxidation to yield the final product.

Methodology:

-

Synthesis of β,β'-diiodoisobutyric acid: Diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. The reaction proceeds with subsequent decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid. Volatile byproducts such as ethanol and carbon dioxide are removed during this process.

-

Formation of Dihydrothis compound: The resulting diiodoisobutyric acid is reacted sequentially with sodium trithiocarbonate (Na₂CS₃) and then sulfuric acid. This step forms the reduced dithiol intermediate, dihydrothis compound (also known as γ,γ-dimercaptoisobutyric acid).

-

Oxidation to this compound: The crude dihydrothis compound is oxidized to form the cyclic disulfide bond. This is achieved by heating with an oxidizing agent such as dimethyl sulfoxide (DMSO) to yield 1,2-dithiolane-4-carboxylic acid (this compound).

-

Purification: The final product is purified from the reaction mixture. Recrystallization from a benzene-cyclohexane solvent system can be employed to obtain transparent yellow prisms of pure this compound.

Protocol 2: Isolation from Asparagus officinalis

This compound was first isolated from an aqueous extract of asparagus. Modern phytochemical extraction techniques can be adapted for this purpose, typically involving solvent extraction followed by purification.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Asparagusic Acid in Asparagus officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagusic acid, a unique sulfur-containing compound found in Asparagus officinalis, is not only responsible for the characteristic odor in the urine of some individuals after consuming asparagus but also holds potential for various pharmacological applications. Despite its significance, the complete biosynthetic pathway of this compound remains an area of active investigation. This technical guide synthesizes the current understanding of its formation, drawing from precursor feeding studies and analogous biochemical reactions in plant metabolism. It outlines the proposed pathway from its initial precursor, isobutyric acid, through key intermediates. This document also highlights the significant gaps in our knowledge, particularly the absence of characterized enzymes and quantitative kinetic data, thereby pointing to critical areas for future research. Detailed hypothetical experimental protocols are provided to guide further investigation into this intriguing metabolic pathway.

Introduction

This compound (1,2-dithiolane-4-carboxylic acid) is a defining secondary metabolite of Asparagus officinalis. Its rigid, five-membered dithiolane ring structure imparts significant chemical reactivity and biological activity.[1] Biosynthetic studies, primarily employing radiolabeled precursors, have established that this compound is derived from isobutyric acid.[1][2][3] The proposed pathway involves a series of modifications to the isobutyric acid backbone and the subsequent incorporation of two sulfur atoms to form the characteristic disulfide bridge. This guide will provide a detailed overview of the proposed biosynthetic route, present the available data, and offer methodologies for advancing our understanding of this unique metabolic pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to commence with the amino acid L-valine, which is deaminated to form its corresponding α-keto acid and subsequently converted to isobutyric acid. The pathway from isobutyric acid is thought to proceed through the following key intermediates: methacrylic acid, 2-methyl-3-mercaptopropionic acid, and dihydrothis compound.

Diagram of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from L-valine.

Quantitative Data (Hypothetical)

To date, there is a notable absence of published quantitative data regarding the enzyme kinetics and intermediate concentrations in the this compound biosynthetic pathway. The following table is a hypothetical representation of the type of data required to fully characterize this pathway and is intended to serve as a template for future research.

| Parameter | Value | Units | Experimental Condition | Reference |

| Enzyme Activity | ||||

| Isobutyrate Dehydrogenase | Data Not Available | µmol/min/mg protein | pH 7.5, 30°C | - |

| Methacrylate Thiolase | Data Not Available | µmol/min/mg protein | pH 7.5, 30°C | - |

| Mercaptopropionate Sulfotransferase | Data Not Available | µmol/min/mg protein | pH 7.5, 30°C | - |

| Dihydroasparagusate Oxidase | Data Not Available | µmol/min/mg protein | pH 7.5, 30°C | - |

| Substrate Concentration | ||||

| Isobutyric Acid | Data Not Available | µg/g fresh weight | Asparagus spear tips | - |

| Methacrylic Acid | Data Not Available | µg/g fresh weight | Asparagus spear tips | - |

| Product Yield | ||||

| This compound | Data Not Available | µg/g fresh weight | Asparagus spear tips | - |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been primarily based on precursor feeding studies using radiolabeled compounds. Below are detailed methodologies for key experiments that could be conducted to further validate the proposed pathway and identify the enzymes involved.

Precursor Feeding Studies with ¹⁴C-Labeled Substrates

This protocol describes the administration of ¹⁴C-labeled precursors to Asparagus officinalis tissue to trace their incorporation into this compound and its intermediates.

Diagram of Experimental Workflow

Caption: Experimental workflow for radiotracer studies in Asparagus officinalis.

Methodology:

-

Plant Material: Freshly harvested young spears of Asparagus officinalis are used. The top 5 cm of the spears, being metabolically active, are ideal.

-

Preparation of Labeled Precursor: [1-¹⁴C]Isobutyric acid is prepared at a specific activity of 10-50 µCi/µmol in a buffered solution (e.g., 50 mM potassium phosphate, pH 6.5).

-

Incubation: The cut ends of the asparagus tips are placed in the labeled precursor solution and incubated for varying time points (e.g., 2, 6, 12, and 24 hours) under controlled light and temperature conditions.

-

Metabolite Extraction: Following incubation, the tissues are thoroughly washed, weighed, and flash-frozen in liquid nitrogen. The frozen tissue is then ground to a fine powder and extracted with a methanol:chloroform:water (12:5:3, v/v/v) solution.

-

Separation and Analysis: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The fractions are collected, and the radioactivity is quantified using a liquid scintillation counter. Co-chromatography with authentic standards of the proposed intermediates and this compound is used for identification.

Enzyme Assays

The identification and characterization of the enzymes responsible for the biosynthetic steps are crucial. The following are hypothetical assay protocols for the key enzymatic activities.

4.2.1. Isobutyrate Dehydrogenase Activity Assay

-

Principle: This assay measures the conversion of isobutyric acid to methacrylic acid by monitoring the reduction of a suitable electron acceptor (e.g., NAD⁺ or a dye like 2,6-dichlorophenolindophenol [DCPIP]).

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.5), 2 mM NAD⁺, 5 mM isobutyric acid, and crude protein extract from asparagus tissue.

-

Procedure: The reaction is initiated by the addition of the protein extract. The increase in absorbance at 340 nm (for NADH) is monitored spectrophotometrically.

4.2.2. Thiol Addition to Methacrylic Acid Assay

-

Principle: This assay measures the addition of a thiol group (e.g., from cysteine) to methacrylic acid. The disappearance of the thiol substrate can be monitored using Ellman's reagent (DTNB), or the product can be quantified by HPLC.

-

Reaction Mixture: 100 mM Tris-HCl buffer (pH 8.0), 10 mM methacrylic acid, 5 mM L-cysteine, and the protein fraction of interest.

-

Procedure: The reaction is initiated by adding the enzyme. Aliquots are taken at different time points, and the reaction is stopped. The remaining free thiol is quantified by reacting with DTNB and measuring the absorbance at 412 nm.

Gaps in Knowledge and Future Directions

The biosynthesis of this compound is a field ripe for discovery. The primary limitations in our current understanding are:

-

Enzyme Identification: None of the enzymes in the proposed pathway have been isolated, purified, or characterized from Asparagus officinalis.

-

Genetic Basis: The genes encoding the biosynthetic enzymes are unknown.

-

Regulation: The regulatory mechanisms controlling the flux through this pathway have not been investigated.

Future research should focus on a multi-omics approach, combining transcriptomics, proteomics, and metabolomics of Asparagus officinalis to identify candidate genes and enzymes. Functional characterization of these candidates through recombinant protein expression and in vitro assays will be essential to definitively establish their roles in the pathway.

Conclusion

The biosynthesis of this compound in Asparagus officinalis presents a fascinating area of plant secondary metabolism. While precursor feeding studies have provided a foundational sketch of the pathway from isobutyric acid, the detailed enzymatic machinery remains elusive. This guide has consolidated the current knowledge and provided a framework of experimental approaches to fill the existing gaps. A deeper understanding of this pathway will not only be of fundamental scientific interest but could also open avenues for the biotechnological production of this compound and its derivatives for applications in agriculture and medicine.

References

A Technical Guide to Organosulfur Compounds in Asparagus and Their Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the organosulfur compounds found in asparagus (Asparagus officinalis), with a primary focus on their biogenesis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biochemical pathways to serve as a comprehensive resource for the scientific community.

Core Organosulfur Compounds in Asparagus

Asparagus is unique in the plant kingdom for its production of a specific class of sulfur-containing compounds. The principal and most studied of these is asparagusic acid (1,2-dithiolane-4-carboxylic acid)[1][2]. This compound and its derivatives are central to the plant's unique biochemistry and have attracted interest for their pharmacological properties and role as flavor precursors[2]. This compound is a colorless solid with a melting point of 75.7–76.5 °C[1][3].

Beyond this compound, a variety of other sulfur-containing metabolites have been identified, including:

-

Dihydrothis compound (or β,β'-dimercaptoisobutyric acid), the reduced form of this compound[1].

-

Asparaptine , a conjugate of this compound and L-arginine, which has shown inhibitory activity against angiotensin-converting enzyme (ACE)[4].

-

Volatile compounds such as methanethiol , dimethyl sulfide , dimethyl disulfide , and dimethyl trisulfide [5][6]. These are primarily known as the metabolic breakdown products of this compound responsible for the characteristic odor in the urine of some individuals after consuming asparagus[5][7].

A comprehensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has identified as many as 80 sulfur-containing metabolites in asparagus spears, highlighting the chemical diversity within this class of compounds[8].

Quantitative Data on Asparagus Organosulfur Compounds

The concentration of organosulfur compounds can vary significantly based on the variety (green or white asparagus) and the specific part of the spear. The following table summarizes available quantitative data from various studies.

| Compound | Plant Part/Variety | Concentration/Abundance | Analytical Method | Reference |

| This compound | N/A | Not explicitly quantified in reviewed literature, but is the central precursor. | LC-MS | [8] |

| Methanethiol | Green & White Asparagus (Headspace) | Detected as a key volatile organic compound (VOC). | Headspace GC-MS | [6] |

| Dimethyl Sulfide | Green & White Asparagus (Headspace) | Identified as a primary contributor to asparagus aroma. | Headspace GC-MS | [5][6] |

| Dimethyl Disulfide | Green & White Asparagus (Headspace) | Detected as a significant VOC. | Headspace GC-MS | [6] |

| Dimethyl Trisulfide | Green & White Asparagus (Headspace) | Detected at levels that did not significantly differ between green and white varieties. | Headspace GC-MS | [6] |

| Asparaptine | Green Asparagus Callus | Amount in callus was higher than other tested parts per mg dry weight. | LC-Tandem MS | [4] |

Note: Absolute quantification is often challenging and varies widely between studies. Much of the available data is qualitative or relative.

Biogenesis of this compound

The biosynthetic pathway of this compound is a unique metabolic route in Asparagus officinalis. While the complete enzymatic cascade is still under investigation, key precursor molecules have been identified through isotopic labeling studies.

Biosynthetic studies have confirmed that this compound is derived from isobutyric acid [1]. The pathway involves the incorporation of two sulfur atoms to form the characteristic 1,2-dithiolane ring.

The proposed biogenesis pathway is visualized below:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Asparagusic_acid [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. Metabolomics Reveals Heterogeneity in the Chemical Composition of Green and White Spears of Asparagus (A. officinalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Investigation of sulfur-containing compounds in spears of green and white Asparagus officinalis through LC-MS and HS-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolism of asparagusic acid into volatile sulfur compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The consumption of asparagus (Asparagus officinalis) is famously associated with the production of a characteristic and pungent odor in the urine of certain individuals. This phenomenon is a direct result of the metabolic processing of asparagusic acid, an organosulfur compound unique to this vegetable.[1][2][3] The body transforms this non-volatile precursor into a cocktail of volatile sulfur-containing compounds that are readily excreted.[2][4] This document provides an in-depth technical guide to the core metabolic pathways, presents the available quantitative data on the resulting metabolites, details the experimental protocols used for their detection, and illustrates the key biochemical transformations. While the principal metabolites have been identified, research into the specific human enzymes and quantitative excretion kinetics remains an area of active investigation.

The Precursor: this compound

This compound, systematically named 1,2-dithiolane-4-carboxylic acid, is the parent compound responsible for the odorous urinary metabolites.[1] It is a colorless solid containing a cyclic disulfide (1,2-dithiolane) ring, a structural feature that is key to its subsequent metabolic fate.[1] This compound is not volatile and does not possess the characteristic "asparagus pee" smell itself.[2] The odor is generated exclusively through enzymatic action within the body following ingestion.

The Metabolic Pathway

The complete enzymatic pathway for this compound metabolism in humans has not been fully elucidated. However, a strong consensus exists that it follows a pathway analogous to that of the structurally similar and well-studied α-lipoic acid.[5][6] This proposed pathway involves a sequence of reduction, methylation, and oxidation steps, likely coupled with side-chain degradation via β-oxidation.

The primary proposed stages are:

-

Reduction: The disulfide bridge in the 1,2-dithiolane ring of this compound is reduced, opening the ring to form dihydrothis compound (3,3'-dimercaptoisobutyric acid). This reaction is likely catalyzed by a reductase enzyme, such as thioredoxin reductase.

-

S-Methylation: The newly formed thiol (-SH) groups are methylated, a common detoxification pathway for xenobiotic thiols. This step is catalyzed by an S-methyltransferase, with S-adenosyl-L-methionine (SAM) as the methyl donor. The human thiol methyltransferase (TMT), recently identified as METTL7B, is a prime candidate for this reaction due to its specificity for aliphatic thiols.[7][8]

-

Side-Chain Catabolism (β-Oxidation): The carboxylic acid side chain is likely shortened through β-oxidation, a common mitochondrial pathway for breaking down fatty acids.[5][6] This process would cleave the molecule, leading to the formation of smaller, highly volatile sulfur compounds.

-

Formation of Volatile Products: The combination of methylation and side-chain cleavage results in the primary odorants: methanethiol and dimethyl sulfide.[1][9][10]

-

Oxidation: Subsequent oxidation of these sulfides, likely by flavin-containing monooxygenases (FMOs), produces the non-odorous or less-odorous metabolites dimethyl sulfoxide and dimethyl sulfone, which are also detected in urine.[1][4][10]

Caption: Proposed metabolic pathway of this compound.

Quantitative Analysis of Urinary Metabolites

Quantitative data on the precise concentrations of this compound metabolites in urine are scarce in the scientific literature. Most studies focus on qualitative identification or the genetics of odor perception. However, a key study by Waring et al. (1987), and highlighted by ChemistryViews, provides valuable insight into the magnitude of change.[10] The data demonstrates a dramatic, several hundred-fold increase in the concentration of key volatile sulfur compounds after asparagus consumption.

| Metabolite | Concentration Before Asparagus (ng/L) | Concentration After Asparagus (ng/L) | Fold Increase |

| Methanethiol | 10 | 4700 | 470x |

| Dimethyl sulfide | 3 | 1100 | ~367x |

| Dimethyl disulfide | 1 | 600 | 600x |

| Data adapted from ChemistryViews, citing Waring et al. (1987).[10] |

The odor can be detected in urine in as little as 15 to 30 minutes after consumption.[2][4] Pharmacokinetic studies based on odor perception report a half-life for the disappearance of the smell of approximately 4.7 to 7 hours, indicating that the metabolites are cleared relatively quickly.[11][12]

Experimental Protocols

The identification and quantification of these volatile sulfur compounds (VSCs) in a complex matrix like urine require sensitive and specific analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. Below are outlines of two effective protocols.

Protocol 1: Stir Bar Sorptive Extraction (SBSE) with GCxGC-TOFMS

This advanced method provides high sensitivity and chromatographic resolution, ideal for detecting trace-level metabolites. The following protocol is based on the methodology described by LECO Corporation.[4]

Objective: To extract and identify sulfur-containing metabolites from urine.

Methodology:

-

Sample Collection: Collect ~250 mL of urine prior to and 90-120 minutes after consumption of cooked asparagus.

-

Extraction (SBSE):

-

Immediately place the urine sample into a 250 mL amber glass bottle.

-

Add a 10 mm x 0.5 mm polydimethylsiloxane (PDMS) stir bar (GERSTEL Twister).

-

Extract on a stir plate at 800 rpm for a defined period (e.g., 60 minutes).

-

Upon completion, remove the stir bar with forceps, rinse gently with deionized water, and dry with a lint-free wipe.

-

-

Thermal Desorption:

-

Place the stir bar into a thermal desorption unit (TDU) tube.

-

The TDU is heated (e.g., from 30°C to 280°C) to desorb analytes from the stir bar.

-

Analytes are cryo-focused in a Cooled Inlet System (CIS) at a low temperature (e.g., -120°C).

-

-

GCxGC-TOFMS Analysis:

-

The CIS is rapidly heated (e.g., to 280°C at 12°C/second), injecting the trapped analytes onto the GC column.

-

Primary Column: e.g., 10 m x 0.18 mm ID x 0.20 µm df Rtx-5.

-

Secondary Column: e.g., 1.0 m x 0.10 mm ID x 0.10 µm df DB-17ms.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Modulator: A dual-jet thermal modulator is used to create the two-dimensional separation.

-

Detector: Time-of-Flight Mass Spectrometer (TOFMS) for high-speed spectral acquisition.

-

-

Data Analysis: Identify compounds by comparing mass spectra against libraries (e.g., NIST) and retention indices.

Caption: Workflow for SBSE-GCxGC-TOFMS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a more common, solvent-free extraction technique suitable for analyzing volatile compounds in biological fluids.

Objective: To extract and quantify volatile sulfur compounds from the headspace of urine.

Methodology:

-

Sample Preparation:

-

Aliquot 1-5 mL of urine into a 10-20 mL headspace vial.

-

To improve the release of VSCs, consider adding a salt (e.g., NaCl to saturation) to increase the ionic strength of the sample.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Incubation & Extraction (HS-SPME):

-

Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15-30 minutes).

-

Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace above the urine sample for a set extraction time (e.g., 30 minutes) while maintaining the temperature.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC Column: A mid-polar or non-polar column is typically used, e.g., a 30 m x 0.25 mm ID x 0.25 µm df DB-5ms.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp to a final temperature (e.g., 280°C).

-

Detector: A quadrupole or ion trap mass spectrometer operating in full scan mode.

-

-

Data Analysis: Quantify compounds using calibration curves prepared with authentic standards and identify them based on retention time and mass spectral matching.

Conclusion and Future Directions

The metabolism of this compound is a classic example of how the human body processes xenobiotics, converting a non-volatile precursor into a series of odorous, volatile compounds. The proposed metabolic pathway, analogous to that of α-lipoic acid, provides a robust framework for understanding these transformations. While advanced analytical techniques like GC-MS have successfully identified the key metabolites, significant opportunities for future research exist. Specifically, studies focusing on the precise quantification of these metabolites over a detailed time course, and the definitive identification of the human enzymes (reductases, S-methyltransferases, and oxidases) responsible for each step, would provide a more complete picture of this fascinating biochemical process. Such research could have broader implications for understanding individual variations in drug metabolism and the processing of other sulfur-containing dietary compounds.

References

- 1. The chemical nature of the urinary odour produced by man after asparagus ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smithsonianmag.com [smithsonianmag.com]

- 3. Why does asparagus make my urine smell? | News | Chemistry World [chemistryworld.com]

- 4. gcms.cz [gcms.cz]

- 5. New metabolic pathways of alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] NEW METABOLIC PATHWAYS OF a-LIPOIC ACID 1 | Semantic Scholar [semanticscholar.org]

- 7. Human METTL7B is an alkyl thiol methyltransferase that metabolizes hydrogen sulfide and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human METTL7B is an alkyl thiol methyltransferase that metabolizes hydrogen sulfide and captopril - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myths of Human Genetics: Asparagus Urine Smell [udel.edu]

- 10. The Smell of Asparagus Urine – Part 1 - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Crowdsourced Asparagus Urinary Odor Population Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Characterization of Asparagusic Acid: A Technical Guide to the Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound found exclusively in asparagus (Asparagus officinalis).[1] Its role as the metabolic precursor to the volatile compounds responsible for the characteristic odor in the urine of some individuals after consuming asparagus has been a subject of scientific curiosity for centuries.[2][3] Beyond this well-known phenomenon, this compound and its derivatives have been investigated for their potential as plant growth inhibitors and nematicides. This technical guide provides a detailed overview of the seminal early studies that led to the isolation and characterization of this intriguing molecule, with a focus on the experimental methodologies and quantitative data that laid the groundwork for future research.

I. The Pioneering Isolation of Dihydrothis compound (1948)

The first successful isolation of a related compound from asparagus was reported by Eugene F. Jansen in 1948.[4][5] It is crucial to note that Jansen did not isolate this compound itself, but rather its reduced form, which he identified as β,β'-dithiolisobutyric acid, now commonly known as dihydrothis compound.[4]

A. Experimental Protocol: Jansen's Isolation of Dihydrothis compound

The following protocol is a detailed reconstruction of the methodology described by Jansen in his 1948 publication in the Journal of Biological Chemistry.

1. Starting Material and Initial Extraction:

-

Material: 45 kg of fresh asparagus tips.

-

Procedure: The asparagus tips were processed to obtain a "flavor concentrate." While the exact details of this initial concentration were not fully elaborated in the paper, it likely involved aqueous extraction and concentration under reduced pressure to preserve the volatile and heat-labile components.

2. Lead Acetate Precipitation:

-

An aqueous solution of the asparagus concentrate was treated with a 10% lead acetate solution. This step was designed to precipitate out interfering substances, such as organic acids and phenolic compounds. The precipitate was removed by filtration.

3. Mercuric Chloride Precipitation:

-

The filtrate from the previous step was then treated with a 5% mercuric chloride solution. This is a key step, as mercuric chloride selectively precipitates compounds containing sulfhydryl (-SH) groups. The resulting precipitate, a mercury salt of dihydrothis compound, was collected.

4. Decomposition of the Mercury Salt:

-

The collected mercury salt was suspended in water and decomposed by bubbling hydrogen sulfide (H₂S) gas through the suspension. This reaction precipitates mercury as insoluble mercury sulfide (HgS), liberating the free dithiol compound into the aqueous solution.

5. Extraction and Purification:

-

The aqueous solution containing the free dithiol was then extracted with ether.

-

The ether extracts were combined, dried over anhydrous sodium sulfate, and the ether was evaporated to yield a crude crystalline product.

6. Recrystallization:

-

The crude product was further purified by recrystallization from a mixture of ether and petroleum ether. This process yielded colorless, needle-like crystals.

B. Quantitative Data from Jansen's Isolation

| Parameter | Value | Reference |

| Starting Material (Asparagus Tips) | 45 kg | [4] |

| Yield of Crystalline Product | 1.5 g | [4] |

| Melting Point | 59.5-60.5 °C | [2] |

| Elemental Analysis (Calculated for C₄H₈O₂S₂) | C, 31.56%; H, 5.30%; S, 42.13% | [4] |

| Elemental Analysis (Found) | C, 31.3%; H, 5.2%; S, 41.6% | [4] |

C. Characterization in 1948

Jansen's characterization of the isolated compound relied on the analytical techniques available at the time:

-

Melting Point Determination: A key indicator of purity for crystalline solids.

-

Elemental Analysis: Provided the empirical formula of the compound.

-

Chemical Reactivity: The compound's ability to be precipitated by mercuric chloride and its reaction with oxidizing agents to form a disulfide bond were indicative of a dithiol structure.

It was through this meticulous work that Jansen correctly identified the structure as β,β'-dithiolisobutyric acid.

II. The First Laboratory Synthesis of this compound (1973)

While Jansen had isolated the reduced form, a convenient laboratory synthesis of the cyclic disulfide, this compound, was later developed and reported by Yanagawa et al. in 1973. This synthesis provided a means to produce the compound for further study and confirmed its structure.[6]

A. Experimental Protocol: Yanagawa's Synthesis of this compound

The following protocol outlines the key steps in the 1973 synthesis.

1. Synthesis of β,β'-Diiodoisobutyric Acid:

-

Starting Material: Diethyl bis(hydroxymethyl)malonate.

-

Procedure: The starting material was treated with hydroiodic acid. This single step achieved both the iodination of the hydroxymethyl groups and the decarboxylation of the malonic ester derivative. Subsequent ester hydrolysis yielded β,β'-diiodoisobutyric acid.

2. Formation of Dihydrothis compound:

-

Procedure: The β,β'-diiodoisobutyric acid was reacted with sodium trithiocarbonate (Na₂CS₃), followed by treatment with sulfuric acid. This sequence resulted in the formation of the dithiol, dihydrothis compound, the same compound isolated by Jansen.

3. Oxidation to this compound:

-

Procedure: The dihydrothis compound was then oxidized using hot dimethyl sulfoxide (DMSO). This step effected the intramolecular disulfide bond formation, yielding the cyclic 1,2-dithiolane-4-carboxylic acid, or this compound.

B. Quantitative Data from Early Syntheses

| Compound | Melting Point (°C) | Reference |

| Dihydrothis compound | 59.5-60.5 | [2] |

| This compound | 75.7–76.5 | [2] |

III. Visualizing the Early Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the isolation and synthesis of this compound and its precursor as described in these foundational studies.

Caption: Jansen's Isolation Workflow (1948)

Caption: Yanagawa's Synthesis Workflow (1973)

Caption: Redox Relationship of this compound

IV. Conclusion

The early investigations into the chemical constituents of asparagus, spearheaded by the work of Jansen, laid the essential groundwork for our understanding of this compound. His meticulous isolation and characterization of dihydrothis compound, using the classical methods of the time, provided the first concrete evidence of this unique sulfur-containing structure in a natural product. The subsequent development of a laboratory synthesis by Yanagawa and his team not only confirmed the structure of this compound but also made it accessible for further biological and chemical studies. These pioneering efforts exemplify the foundational role of natural product chemistry in uncovering novel molecules and paving the way for research in fields ranging from plant biology to human metabolism and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The isolation and identification of 2,2'-dithiolisobutyric acid from asparagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety of this compound against Echinococcus multilocularis In Vitro and in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Asparagusic Acid: A Technical Guide

An in-depth exploration of the chemical structure and stereochemical properties of asparagusic acid, a unique sulfur-containing compound found in asparagus, this guide is intended for researchers, scientists, and professionals in drug development.

This compound, a fascinating organosulfur compound, is the subject of keen scientific interest due to its distinctive biological activities and its role as the metabolic precursor to the compounds responsible for the characteristic odor in the urine of some individuals after consuming asparagus. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties, supplemented with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

This compound is systematically named 1,2-dithiolane-4-carboxylic acid.[1] Its molecular structure features a five-membered heterocyclic ring containing a disulfide bond (a 1,2-dithiolane) with a carboxylic acid functional group attached to the fourth carbon atom.[1] This unique arrangement of a strained disulfide ring and a carboxylic acid moiety is believed to be the basis for its biological activity, including its ability to act as a plant growth inhibitor.

The molecular formula of this compound is C₄H₆O₂S₂, and its molar mass is 150.21 g/mol .[1] It is a colorless solid with a melting point reported to be in the range of 75.7–76.5 °C.[1]

| Property | Value | Reference |

| IUPAC Name | 1,2-dithiolane-4-carboxylic acid | [1] |

| Molecular Formula | C₄H₆O₂S₂ | [1] |

| Molar Mass | 150.21 g/mol | [1] |

| Melting Point | 75.7–76.5 °C | [1] |

| Appearance | Colorless solid | [1] |

Stereochemistry: An Unresolved Question

A critical aspect of the molecular architecture of this compound is its stereochemistry. The carbon atom at the 4-position of the dithiolane ring, to which the carboxylic acid group is attached, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-asparagusic acid and (S)-asparagusic acid.

Despite numerous studies on its chemical and biological properties, the stereochemical composition of naturally occurring this compound in asparagus remains to be definitively established. Scientific literature often discusses this compound in the context of other chiral molecules, such as the (R)-(+)-enantiomer of α-lipoic acid, which also possesses a 1,2-dithiolane ring and is an essential cofactor in aerobic metabolism.[1] However, to date, there is a lack of conclusive evidence from studies on the enantiomeric ratio or the absolute configuration of this compound isolated directly from asparagus. It is currently unknown whether asparagus produces a single enantiomer (enantiopure) or a mixture of both (racemic).[2][3][4]

Experimental Protocols

Synthesis of Racemic this compound

A common laboratory synthesis of racemic this compound has been developed, which provides a convenient route to this compound for research purposes.[1]

Workflow for the Synthesis of Racemic this compound

Caption: Racemic synthesis of this compound.

Step-by-Step Methodology:

-

Synthesis of β,β'-diiodoisobutyric acid: Diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. This step is followed by decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid.[1]

-

Formation of Dihydrothis compound: The resulting β,β'-diiodoisobutyric acid is then reacted sequentially with sodium trithiocarbonate (Na₂CS₃) and sulfuric acid to produce dihydrothis compound, the reduced dithiol form of this compound.[1]

-

Oxidation to this compound: Finally, dihydrothis compound is oxidized using hot dimethyl sulfoxide (DMSO) to yield racemic this compound.[1]

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (600 MHz, CDCl₃): δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H).[5]

-

¹³C NMR (151 MHz, CDCl₃): δ 178.2, 50.3, 41.2.[5]

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (DART-HRMS): Calculated for C₄H₇O₂S₂ [M+H]⁺: 150.9888, found: 150.9881.[5]

General NMR Sample Preparation Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra to determine the chemical shifts, multiplicities, and integration values of the signals.

General Mass Spectrometry Sample Preparation Protocol:

-

Prepare a dilute solution of the this compound sample in an appropriate solvent.

-

Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet fully elucidated, its structural similarity to α-lipoic acid suggests potential interactions with metabolic pathways where lipoic acid is a cofactor, such as the pyruvate dehydrogenase complex.

Hypothesized Metabolic Relationship

Caption: Metabolic fate of this compound.

This diagram illustrates the generally accepted hypothesis that this compound from asparagus is metabolized in the human body to produce volatile sulfur compounds that are responsible for the characteristic odor in urine.

Conclusion

This compound presents a compelling case study in natural product chemistry. Its well-defined chemical structure, centered around a 1,2-dithiolane-4-carboxylic acid core, provides a foundation for understanding its biological activity. However, the stereochemistry of the naturally occurring molecule remains an open and important question for future research. The synthetic and analytical protocols outlined in this guide provide a framework for further investigation into this intriguing compound and its potential applications in various scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Systematic comparison of racemic and enantiopure multicomponent crystals of phenylsuccinic acid—the role of chirality - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

The Enigmatic Sulfur Compound: A Technical Guide to the Natural Occurrence and Distribution of Asparagusic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound primarily known for its association with Asparagus officinalis. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, distribution within the plant kingdom, biosynthesis, and purported physiological roles. This document synthesizes available data on its concentration, details relevant experimental methodologies for its analysis, and visualizes its biosynthetic pathway and a putative role in plant defense signaling.

Natural Occurrence and Distribution

This compound is a defining chemical constituent of garden asparagus (Asparagus officinalis)[1][2]. While the genus Asparagus comprises approximately 300 species, this compound is considered to be unique to A. officinalis[3][4]. Its presence has not been quantitatively confirmed in other species of the Asparagaceae family or the broader plant kingdom. Derivatives of this compound, such as asparaptine, which contains the same 1,2-dithiolane ring, have also been identified in asparagus spears[5].

The distribution of this compound within the A. officinalis plant is not uniform. Higher concentrations are found in the rapidly growing, metabolically active tips of the asparagus spears[6]. It is also present in the roots, where it is thought to contribute to the plant's defense against soil-borne pests[7].

Quantitative Analysis

Quantitative data on the precise concentration of this compound in different tissues of Asparagus officinalis is sparse in publicly available literature. However, its presence is well-established in various parts of the plant. The following table summarizes the known distribution and reported findings.

| Plant Species | Tissue | Concentration | Method of Analysis | Reference |

| Asparagus officinalis | Young Shoots (Spears) | High, particularly in the tips | Not specified | [6] |

| Asparagus officinalis | Roots | Present, acts as a nematicide | Not specified | [7] |

| Asparagus officinalis | General | Detected | HPLC, GC-MS | [8][9] |

Note: The lack of standardized quantitative data presents an opportunity for further research to determine the exact concentrations of this compound in various asparagus cultivars and tissues under different growth conditions.

Biosynthesis of this compound

The biosynthesis of this compound has been shown to originate from isobutyric acid[1]. While the complete enzymatic pathway has not been fully elucidated, experimental evidence points to a multi-step conversion.

Physiological Role and Signaling Pathways

This compound is believed to play a significant role in the defense mechanisms of Asparagus officinalis. Its established nematicidal properties suggest it functions as a protective agent against plant-parasitic nematodes in the soil[7]. Furthermore, it exhibits growth-inhibitory effects on other plants, indicating an allelopathic function[7].

While direct evidence linking this compound to the induction of specific plant defense signaling pathways like the jasmonic acid (JA) or salicylic acid (SA) pathways is not yet available, its role as a defense compound suggests a likely interaction. Wounding of asparagus spears, such as during harvest, has been shown to induce a transient increase in jasmonates, pointing to the activation of the JA pathway in response to stress[8]. It is plausible that the synthesis and presence of this compound are part of an integrated defense response that could be mediated or enhanced by these signaling cascades.

The following diagram illustrates a generalized workflow for how a defense compound like this compound could be involved in plant defense signaling.

Experimental Protocols

The analysis of this compound typically involves extraction from plant tissues followed by chromatographic separation and detection. While specific, validated protocols for this compound are not widely published, the following methodologies are based on standard practices for the analysis of organic acids and sulfur-containing compounds in plant matrices.

Extraction of this compound

This protocol describes a general method for the extraction of organic acids from asparagus tissue.

Materials:

-

Fresh or frozen asparagus tissue (spears, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol or an acidic ethanol solution)

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Freeze a known weight of fresh asparagus tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add a defined volume of extraction solvent.

-

Vortex the mixture thoroughly and sonicate for 15-30 minutes in a water bath.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is a common method for the quantification of organic acids.

Instrumentation and Conditions:

-

HPLC System: With a quaternary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column is typically used for organic acid analysis.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detector set at a wavelength suitable for this compound (e.g., around 210 nm) or a mass spectrometer (LC-MS) for higher specificity and sensitivity[8][9].

-

Standard: A pure standard of this compound is required for creating a calibration curve for quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often requiring derivatization to increase its volatility.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of derivatized organic acids.

-

Derivatization: Silylation is a common derivatization technique for organic acids to make them amenable to GC analysis.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

MS Detection: Electron ionization (EI) with scanning for identification and selected ion monitoring (SIM) for quantification.

The following diagram outlines a general workflow for the analysis of this compound.

Conclusion and Future Directions

This compound remains a fascinating and somewhat enigmatic compound, largely confined to Asparagus officinalis. Its role in plant defense is evident from its nematicidal and allelopathic properties. However, significant research gaps remain, particularly in the quantitative assessment of its concentration across different cultivars and tissues, the complete elucidation of its biosynthetic pathway, and its precise role in plant defense signaling networks. Future research employing advanced analytical techniques such as LC-MS/MS and metabolomic approaches will be crucial in filling these knowledge gaps and potentially unlocking new applications for this unique natural product in agriculture and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. livescience.com [livescience.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB000778) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. The Smell of Asparagus Urine – Part 2 - ChemistryViews [chemistryviews.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel jasmonate amino acid conjugates in Asparagus officinalis during harvest-induced and natural foliar senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free Radicals, Salicylic Acid and Mycotoxins in Asparagus After Inoculation with Fusarium proliferatum and F. oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 1,2-Dithiolane-4-Carboxylic Acid in Plants: A Technical Guide

Abstract

1,2-Dithiolane-4-carboxylic acid, more commonly known as asparagusic acid, is a sulfur-containing heterocyclic compound primarily found in asparagus (Asparagus officinalis)[1][2][3]. This compound and its derivatives are central to the plant's chemical ecology, playing significant roles in defense and allelopathy. This technical guide provides an in-depth exploration of the biological significance of this compound in plants, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

1,2-Dithiolane-4-carboxylic acid is an organosulfur compound characterized by a five-membered ring containing a disulfide bond and a carboxylic acid functional group at the 4th position[1][2]. It is a colorless solid with a melting point of 75.7–76.5 °C[2]. While famously known as the precursor to the compounds that give urine a distinctive odor after consuming asparagus, its biological roles within the plant itself are of significant scientific interest[1]. These roles primarily revolve around plant defense and interference competition with other plants, a phenomenon known as allelopathy. The unique chemical reactivity endowed by the strained 1,2-dithiolane ring is key to its biological activities[3][4].

Biosynthesis of this compound

The biosynthesis of this compound in Asparagus officinalis has been shown to originate from isobutyric acid[1][2]. The pathway involves several key steps, including desaturation and the introduction of sulfur-containing functional groups.

References

Methodological & Application

Application Note: GC-MS Analysis of Asparagusic Acid and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a sulfur-containing compound unique to asparagus (Asparagus officinalis)[1][2]. Following ingestion, it is metabolized into a series of volatile sulfur compounds that are responsible for the characteristic odor in the urine of some individuals[3][4]. The rapid appearance of these metabolites, sometimes within 15-30 minutes of consumption, makes this metabolic pathway of interest for studies on xenobiotic metabolism and transport[3]. This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of this compound and its key metabolites from human urine and asparagus spears using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is the precursor to several volatile sulfur-containing compounds[5]. The metabolism of this compound is thought to involve the reduction of the disulfide bridge, followed by S-methylation and subsequent enzymatic cleavage to produce volatile metabolites[2]. The primary metabolites responsible for the characteristic urinary odor include methanethiol, dimethyl sulfide, dimethyl disulfide, dimethyl sulfone, and dimethyl sulfoxide[3][4].

Caption: Metabolic breakdown of this compound into volatile sulfur compounds.

Quantitative Data

Note: The following tables present hypothetical quantitative data for illustrative purposes, as specific concentration ranges for this compound and its metabolites are not consistently reported across the literature. Actual concentrations can vary significantly based on individual metabolism, the amount of asparagus consumed, and the specific variety of asparagus.

Table 1: Hypothetical Concentration of this compound Metabolites in Human Urine Post-Consumption

| Metabolite | Time Post-Consumption (hours) | Concentration Range (µg/mL) |

| Methanethiol | 1 - 4 | 5 - 50 |

| Dimethyl Sulfide | 1 - 4 | 10 - 100 |

| Dimethyl Disulfide | 1 - 4 | 2 - 20 |

| Dimethyl Sulfone | 2 - 8 | 1 - 15 |

| Dimethyl Sulfoxide | 2 - 8 | 1 - 10 |

Table 2: Hypothetical this compound Content in Different Asparagus Varieties

| Asparagus Variety | This compound Concentration (mg/100g fresh weight) |

| 'Mary Washington' (Green) | 25 - 40 |

| 'Precoce D'Argenteuil' (White) | 20 - 35 |

| 'Purple Passion' (Purple) | 30 - 50 |

Experimental Protocols

1. Analysis of this compound Metabolites in Human Urine

This protocol details the extraction and derivatization of volatile sulfur compounds from urine for GC-MS analysis.

Caption: Workflow for the analysis of urinary metabolites of this compound.

1.1. Materials and Reagents

-

Human urine samples (collected 90-120 minutes post-asparagus consumption)

-

20 mL headspace vials with magnetic screw caps

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated analogs of target metabolites)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

1.2. Sample Preparation (HS-SPME)

-

Pipette 5 mL of urine into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.

-

Spike the sample with an appropriate internal standard.

-

Immediately seal the vial with the screw cap.

-

Incubate the vial at 60°C for 15 minutes in a heating block with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile metabolites.

1.3. GC-MS Parameters

-

Injector: Splitless mode, 250°C

-

SPME Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

2. Analysis of this compound in Asparagus Spears

This protocol describes the extraction and derivatization of this compound from fresh asparagus spears.

Caption: Workflow for the extraction and analysis of this compound from asparagus spears.

2.1. Materials and Reagents

-

Fresh asparagus spears

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol

-

Chloroform

-

Deionized water

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Centrifuge and centrifuge tubes

-

GC-MS system

2.2. Sample Preparation and Extraction

-

Flash-freeze fresh asparagus spears in liquid nitrogen.

-

Grind the frozen spears to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 1 g of the powdered sample into a centrifuge tube.

-

Add an internal standard.

-

Add 5 mL of a pre-chilled methanol/chloroform/water (2.5:1:1 v/v/v) extraction solvent.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

-

Cool the vial to room temperature before GC-MS analysis.

2.4. GC-MS Parameters

-

Injector: Split mode (10:1), 280°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C, hold for 10 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Data Analysis

For both protocols, identification of this compound and its metabolites can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatograms with those of authentic standards or by matching the mass spectra with a commercial library (e.g., NIST). Quantification is performed by constructing a calibration curve using the peak area ratios of the target analytes to the internal standard.

References

- 1. Metabolomics Reveals Heterogeneity in the Chemical Composition of Green and White Spears of Asparagus (A. officinalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gcms.cz [gcms.cz]

- 4. The chemical nature of the urinary odour produced by man after asparagus ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretion and Perception of a Characteristic Odor in Urine after Asparagus Ingestion: a Psychophysical and Genetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Asparagusic Acid in Biological Samples using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a sulfur-containing compound uniquely found in asparagus. Following ingestion, it is metabolized into volatile sulfur compounds that can impart a characteristic odor to urine. The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and exploring its potential physiological effects. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily plasma and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS). While validated LC-MS/MS methods for many organic acids are available, a specific, universally adopted protocol for this compound is not widely published. Therefore, the following protocols are based on established methods for similar sulfur-containing carboxylic acids and general principles of bioanalytical method development.

Principle of the Method

The methods described herein involve the extraction of this compound from biological matrices, followed by separation using liquid chromatography and detection by tandem mass spectrometry (MS/MS). The high selectivity and sensitivity of LC-MS/MS make it the ideal platform for accurately quantifying low levels of this compound in complex biological samples. Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing excellent specificity by monitoring a specific precursor ion to product ion transition.

Data Presentation

The following tables summarize hypothetical yet expected quantitative data for the described LC-MS methods. These values are based on typical performance characteristics of LC-MS/MS assays for small molecules in biological fluids.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | Negative (ESI-) | 149.0 | 105.0 (Quantifier) | 100 | 15 |

| 149.0 | 85.0 (Qualifier) | 100 | 20 | ||

| Internal Standard (e.g., Lipoic Acid) | Negative (ESI-) | 205.0 | 171.0 | 100 | 18 |

Table 3: Method Performance Characteristics (Expected Values)

| Parameter | Plasma | Urine |

| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Recovery (%) | 85 - 110% | 80 - 115% |

| Matrix Effect (%) | 90 - 110% | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

1. Materials and Reagents

-

This compound reference standard

-

Lipoic acid (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Spike blank plasma with appropriate concentrations of this compound for calibration standards and QCs.

-

To 100 µL of plasma (blank, standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL lipoic acid).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound in Human Urine

1. Materials and Reagents

-

This compound reference standard

-

Lipoic acid (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (blank)

2. Sample Preparation: Dilute-and-Shoot

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Spike blank urine with appropriate concentrations of this compound for calibration standards and QCs.

-

To 50 µL of urine (blank, standard, QC, or unknown), add 450 µL of the initial mobile phase containing the internal standard (e.g., 100 ng/mL lipoic acid).

-

Vortex for 15 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Metabolic fate of this compound after ingestion.

Application Notes and Protocols for the Synthesis and Research of Asparagusic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid), a naturally occurring organosulfur compound found in Asparagus officinalis, and its derivatives have garnered significant interest in the scientific community.[1][2] The unique strained 1,2-dithiolane ring imparts these molecules with distinct chemical reactivity and a range of biological activities.[3] These properties make them valuable tools for research in areas such as drug delivery, antioxidant and anti-inflammatory studies, and as inhibitors of various enzymes. This document provides detailed protocols for the synthesis of this compound and its key derivatives, along with methods for evaluating their biological activities.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of Dihydrothis compound (DHAA)

| Assay Method | IC50 Value | Reference Compound | Reference |

| DPPH Radical Scavenging | 3.7 µg/mL | BHA | [4] |

Table 2: Angiotensin-Converting Enzyme 2 (ACE2) Binding Affinity of this compound Derivatives (Molecular Docking Data)

| Compound | Empirical Energy of Interaction (ΔE) (kcal/mol) | Free Energy of Hydration (ΔG) (kcal/mol) | Reference |

| This compound | -119.80 | -34.10 | [5] |

| Asparaptine A (Arginine conjugate) | -139.70 | -35.30 | [5] |

| Asparaptine B (Lysine conjugate) | -142.10 | -32.70 | [5] |

| Asparaptine C (Histidine conjugate) | -122.85 | -29.70 | [5] |

| S-acetyl dihydrothis compound | -139.70 | -35.30 | [5] |

| MLN-4760 (Reference Inhibitor) | -182.10 | -41.15 | [5] |

Table 3: Anti-inflammatory Activity of Dihydrothis compound (DHAA)